Dehydrobatzelladine C

Description

Properties

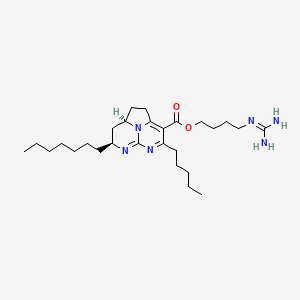

Molecular Formula |

C27H46N6O2 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

4-(diaminomethylideneamino)butyl (1R,10S)-10-heptyl-6-pentyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-4,6,8-triene-5-carboxylate |

InChI |

InChI=1S/C27H46N6O2/c1-3-5-7-8-10-13-20-19-21-15-16-23-24(25(34)35-18-12-11-17-30-26(28)29)22(14-9-6-4-2)32-27(31-20)33(21)23/h20-21H,3-19H2,1-2H3,(H4,28,29,30)/t20-,21+/m0/s1 |

InChI Key |

OLMJSUULLUIXMS-LEWJYISDSA-N |

Isomeric SMILES |

CCCCCCC[C@H]1C[C@H]2CCC3=C(C(=NC(=N1)N23)CCCCC)C(=O)OCCCCN=C(N)N |

Canonical SMILES |

CCCCCCCC1CC2CCC3=C(C(=NC(=N1)N23)CCCCC)C(=O)OCCCCN=C(N)N |

Synonyms |

dehydrobatzelladine C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

Key Insights :

- This compound : Overman’s synthesis leveraged dehydrogenation of Biginelli adducts, avoiding hydroxylation challenges encountered in other batzelladines .

- Batzelladine A : Nagasawa’s enantioselective 1,3-dipolar cycloaddition established stereochemistry critical for bioactivity .

Table 3: Bioactivity Profiles of Selected Batzelladines

Key Findings :

- Anticancer : this compound shows comparable potency to crambescidin 800 but is less active than ptilomycalin A .

- Antimicrobial : It exhibits stronger activity against AIDS-OIs (e.g., C. albicans) than batzelladine L, which excels against M. tuberculosis .

- HIV-1 Inhibition : Both this compound and batzelladine M disrupt gp120-CD4 interactions, but the former has broader pathogen coverage .

Preparation Methods

Key Steps and Reaction Optimization

The synthesis commenced with the transesterification of methyl 3-(4-methoxyphenyl)propanoate, followed by Biginelli condensation to yield a dihydropyrimidinone core. DMAP-catalyzed transesterification ensured regioselectivity, while subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) achieved dehydrogenation of the central heterocycle. Notably, attempts to introduce angular hydroxyl groups via oxidation were unsuccessful, leading to a strategic pivot toward dehydrogenation as the primary route to install unsaturation.

Stereochemical Control

Chiral auxiliaries derived from camphorsulfonyl groups were employed to enforce enantioselectivity during the formation of the tricyclic guanidinium framework. The final stages involved cleavage of the camphorsulfonyl protecting group and reductive cyclization to establish the bicyclic guanidine moiety, achieving an overall yield of 12% over 15 steps.

Convergent Aldol/Aza-Michael Cascade Approach

A modular strategy reported in 2018 leveraged a cascade reaction sequence to assemble the tropane core of this compound. This approach emphasized convergent synthesis, enabling access to multiple batzelladine analogs through late-stage functionalization.

Cascade Reaction Mechanism

The synthesis initiated with an aldol addition between a β-ketoester and a propargyl aldehyde, followed by retro-aldol fragmentation to generate a reactive enolate intermediate. Subsequent aza-Michael addition of a guanidine nucleophile to the resultant α,β-unsaturated carbonyl compound established the pyrrolidine ring with high diastereoselectivity (dr > 10:1).

Late-Stage Functionalization

Electrophilic alkynylation at C-10 of the tropane core introduced the alkyne side chain, which underwent hydrogenation to furnish the saturated alkyl substituent. Mitsunobu coupling with a pentyloxycarbonyl unit completed the ester side chain, yielding this compound in 9% yield over 18 steps.

β-Lactam Intermediate Methodology

A 2020 innovation utilized bicyclic β-lactams as stereochemical control elements to streamline the synthesis of this compound. This approach addressed longstanding challenges in pyrrolidine stereochemistry.

β-Lactam Synthesis and Manipulation

The key β-lactam intermediate was prepared via aza-Michael addition of a monocyclic β-lactam to an α,β-unsaturated ketone, achieving trans-pyrrolidine stereochemistry through strain-driven ring opening. Lithium bis(trimethylsilyl)amide (LiHMDS) mediated the cyclization, affording the bicyclic lactam in 78% yield.

Guanidinium Core Assembly

Reductive amination of the β-lactam with a guanidine precursor, followed by SN2 displacement of a mesylate leaving group, constructed the tricyclic guanidinium scaffold. Gram-scale preparation of a late-stage intermediate enabled the production of this compound in 14% overall yield across 11 steps.

Alternative Synthetic Strategies

Recent advances summarized in a 2025 review highlight emerging methodologies for batzelladine alkaloids:

Palladium-Catalyzed Carboamination

A palladium(0)-mediated carboamination strategy enabled simultaneous C–N and C–C bond formation, constructing the pyrrolidine ring with excellent enantioselectivity (up to 94% ee). This method reduced step count but suffered from low functional group tolerance.

Rhodium-Catalyzed [4+3] Cycloaddition

Rhodium(I) complexes catalyzed the cycloaddition of vinyl carbodiimides with dienes, generating the azepane ring system characteristic of batzelladines. While efficient for core assembly, subsequent oxidation steps to install unsaturation remained challenging.

Comparative Analysis of Synthetic Routes

The β-lactam methodology demonstrates superior step economy and scalability, though the Biginelli approach remains valuable for introducing oxidized functionalities. The cascade strategy, while elegant, suffers from cumulative yield losses across multiple steps .

Q & A

Basic: What synthetic methodologies are currently established for the total synthesis of Dehydrobatzelladine C?

This compound, a polycyclic guanidine alkaloid, is synthesized via convergent strategies involving stereoselective cycloadditions and guanidine ring formation. Key steps include:

- Rhodium-catalyzed [3+4]-cycloaddition of enoldiazo compounds with pyrrole derivatives to construct bicyclic tropane intermediates .

- Enantioselective guanidinylation using chiral auxiliaries (e.g., Evans oxazolidinones) to establish stereochemistry .

- Late-stage functionalization of intermediates via cross-coupling or oxidation to achieve the final polycyclic architecture .

Recent advances (2023) emphasize modular approaches to improve yield (>20%) and scalability .

Basic: How is the structural identity and purity of this compound validated in synthetic studies?

Structural confirmation relies on:

- X-ray crystallography for unambiguous assignment of stereocenters and polycyclic frameworks .

- 2D NMR (COSY, HSQC, HMBC) to map proton-carbon correlations and verify guanidine connectivity .

- High-resolution mass spectrometry (HRMS) and HPLC purity assays (>95% purity threshold) to ensure synthetic fidelity .

For novel analogs, comparative analysis with natural isolates (e.g., optical rotation, IR) is critical .

Basic: What biological activities have been attributed to this compound, and how are these assays designed?

This compound exhibits anti-HIV activity by targeting viral entry proteins (gp41) and host-pathogen interactions (APOBEC3G-Vif) . Assays include:

- In vitro infectivity assays using TZM-bl cells and pseudotyped HIV-1 particles to measure IC50 values (reported range: 0.5–5 µM) .

- Surface plasmon resonance (SPR) to quantify binding affinity to gp41 .

- Cytotoxicity screening against human peripheral blood mononuclear cells (PBMCs) to establish selectivity indices .

Advanced: What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

Key challenges include:

- Stereochemical control at multiple quaternary centers, resolved via chiral Rh catalysts (e.g., Rh2(S-PTTL)4) in cycloaddition steps .

- Guanidine ring instability under acidic conditions, mitigated by Boc-protection strategies .

- Scalability of asymmetric steps , improved through flow chemistry or enzyme-mediated resolutions .

Advanced: How can researchers reconcile contradictory data on this compound’s antiviral mechanisms?

Discrepancies in mechanism-of-action studies (e.g., gp41 vs. Vif targeting) require:

- Orthogonal validation using CRISPR-edited cell lines (e.g., APOBEC3G-knockout models) to isolate pathways .

- Dose-response profiling across viral strains (e.g., HIV-1 IIIB vs. clinical isolates) to assess target specificity .

- Molecular dynamics simulations to model ligand-protein interactions and identify dominant binding modes .

Advanced: What experimental designs are recommended to address discrepancies in reported biological activity data?

To resolve inconsistencies (e.g., variable IC50 values):

- Standardize assay conditions : Use identical cell lines (e.g., TZM-bl), viral titers, and readout methods (luminescence vs. fluorescence) .

- Include positive controls (e.g., AZT for anti-HIV assays) to validate experimental setups .

- Replicate data across independent labs and perform meta-analyses to identify confounding variables (e.g., compound solubility) .

Advanced: How can computational models enhance the design of this compound analogs with improved bioactivity?

- Docking studies (AutoDock Vina, Schrödinger) prioritize analogs with high gp41/Vif binding scores .

- QSAR models correlate structural features (e.g., guanidine pKa, lipophilicity) with antiviral potency .

- Free-energy perturbation (FEP) predicts stereochemical impacts on target affinity .

Experimental validation via parallel synthesis of top-ranked candidates is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.